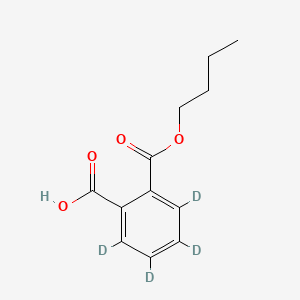

2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid, also known as Phthalic Acid-d4 Butyl Ester, Mono-n-butyl Phthalate-d4, MnBP-d4, Butyl Hydrogen Phthalate-d4, and Monobutyl Phthalate-d4 . It is a chemical compound with the molecular formula C12H14O4 .

Molecular Structure Analysis

The molecular structure of 2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid is represented by the formula C12H14O4 . The molecular weight is 222.23700 .Scientific Research Applications

Analytical Method Development

Monobutyl Phthalate-d4 (MBP-d4) is used in the development and validation of analytical methods for quantitation of Monobutylphthalate (MBP), a metabolite of Di-n-butyl phthalate (DBP), in biological samples . This includes rat plasma, amniotic fluid, fetuses, and pups . The method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and has been successfully validated over certain concentration ranges .

Endocrine Disruption Studies

MBP-d4 is used in studies investigating endocrine disruption. DBP, of which MBP is a major metabolite, is a suspected carcinogen and an endocrine system disruptor in both humans and laboratory animals . MBP can serve as a marker of exposure .

Ferroptosis Induction Studies

Research has shown that MBP-d4 can induce ferroptosis, a non-apoptotic, controlled oxidative damage-related cell death, in TM-3 cells . This process is usually connected with reactive oxygen species and lipid peroxidation . The mechanism of MBP-induced ferroptosis involves the tumor necrosis factor (TNF)/interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) signaling pathway .

Reproductive Damage Studies

MBP-d4 is used in studies investigating reproductive damage. It has been connected to reports of ROS accumulation, sperm destruction, and reproductive damage . The specific mechanism of reproductive injury caused by MBP remains uncertain .

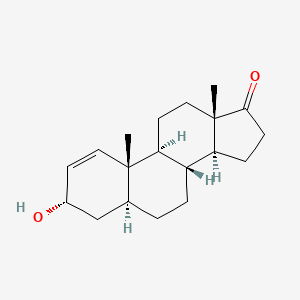

Steroidogenesis Studies

MBP-d4 is used in studies investigating steroidogenesis. It has been reported to affect steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .

Organic Synthesis

2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid is used in organic synthesis. For example, it is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Mechanism of Action

- One notable target is the steroidogenic acute regulatory protein (StAR) , which plays a crucial role in steroid hormone synthesis within Leydig cells of the testes . MBP-d4 can interfere with StAR function, affecting steroidogenesis.

- Additionally, MBP-d4 may modulate other intracellular signaling pathways, impacting gene expression and cellular responses .

- The tumor necrosis factor (TNF) signaling pathway, controlled by interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3), may be involved in MBP-d4-induced ferroptosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

properties

IUPAC Name |

2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858129 |

Source

|

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monobutyl Phthalate-d4 | |

CAS RN |

478954-81-3 |

Source

|

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)

![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)